3-(3,4-Difluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3,4-Difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-difluorobenzohydrazide with cyanogen bromide in the presence of a base, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(3,4-Difluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-1,2,4-oxadiazole
- 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole
- 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
Uniqueness
3-(3,4-Difluorophenyl)-1,2,4-oxadiazole is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Biological Activity
The compound 3-(3,4-Difluorophenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a difluorophenyl group attached to the oxadiazole ring, which is instrumental in its biological activities.
Biological Activities
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities. The following sections detail specific activities associated with this compound.
1. Anticancer Activity
Several studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance:
- A study demonstrated that compounds containing the oxadiazole moiety showed significant inhibitory effects on various cancer cell lines. Specifically, derivatives exhibited IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil .
- In vitro assays indicated that this compound induced apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases .
2. Antimicrobial Activity
The antimicrobial efficacy of oxadiazoles has been well-documented:
- Antibacterial Activity : Compounds similar to this compound have shown promising antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial cell wall synthesis .
- Antifungal Activity : Studies have reported that oxadiazole derivatives can inhibit fungal growth by disrupting cell membrane integrity .
3. Anti-inflammatory Activity
Research has suggested that oxadiazoles possess anti-inflammatory properties:
- Compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Oxadiazoles act as inhibitors for various enzymes involved in critical biochemical pathways. For example, inhibition of dihydrofolate reductase (DHFR) has been noted in some derivatives .
- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells is a significant mechanism through which these compounds exert their anticancer effects .
Case Studies and Research Findings
A selection of relevant studies provides further insight into the efficacy of this compound:
Properties
Molecular Formula |
C8H4F2N2O |
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Molecular Weight |
182.13 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4F2N2O/c9-6-2-1-5(3-7(6)10)8-11-4-13-12-8/h1-4H |
InChI Key |
SFBYEPWBJJAGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC=N2)F)F |
Origin of Product |
United States |
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